Cas no 2034437-16-4 (6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole)

6-{3-[(3-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole is a structurally complex heterocyclic compound featuring a fused indole core linked to a methoxypyrazinyl-substituted piperidine moiety via a carbonyl bridge. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) or oncological pathways. The presence of both hydrogen bond donor (indole NH) and acceptor (pyrazine N, carbonyl O) sites enhances its binding versatility, while the methoxy group may influence pharmacokinetic properties such as metabolic stability. The piperidine ring offers conformational flexibility, potentially improving target engagement. This compound's unique structure makes it a valuable intermediate for the development of biologically active molecules, particularly in drug discovery programs focusing on selective receptor modulation.
6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole structure
2034437-16-4 structure
商品名:6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
CAS番号:2034437-16-4
MF:C19H20N4O3
メガワット:352.3871
CID:5351357

6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole 化学的及び物理的性質

名前と識別子

    • 1H-indol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
    • (1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
    • 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
    • インチ: 1S/C19H20N4O3/c1-25-17-18(22-9-8-21-17)26-15-3-2-10-23(12-15)19(24)14-5-4-13-6-7-20-16(13)11-14/h4-9,11,15,20H,2-3,10,12H2,1H3
    • InChIKey: FXWCBWMNMHOTGF-UHFFFAOYSA-N
    • ほほえんだ: O(C1C(=NC([H])=C([H])N=1)OC([H])([H])[H])C1([H])C([H])([H])N(C(C2C([H])=C([H])C3C([H])=C([H])N([H])C=3C=2[H])=O)C([H])([H])C([H])([H])C1([H])[H]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 491
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 80.3

6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6491-1427-1mg
6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
2034437-16-4
1mg
$81.0 2023-09-08
Life Chemicals
F6491-1427-5mg
6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
2034437-16-4
5mg
$103.5 2023-09-08
Life Chemicals
F6491-1427-30mg
6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
2034437-16-4
30mg
$178.5 2023-09-08
Life Chemicals
F6491-1427-2mg
6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
2034437-16-4
2mg
$88.5 2023-09-08
Life Chemicals
F6491-1427-2μmol
6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
2034437-16-4
2μmol
$85.5 2023-09-08
Life Chemicals
F6491-1427-50mg
6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
2034437-16-4
50mg
$240.0 2023-09-08
Life Chemicals
F6491-1427-5μmol
6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
2034437-16-4
5μmol
$94.5 2023-09-08
Life Chemicals
F6491-1427-4mg
6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
2034437-16-4
4mg
$99.0 2023-09-08
Life Chemicals
F6491-1427-15mg
6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
2034437-16-4
15mg
$133.5 2023-09-08
Life Chemicals
F6491-1427-25mg
6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
2034437-16-4
25mg
$163.5 2023-09-08

6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole 関連文献

6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indoleに関する追加情報

6-{3-[(3-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole: A Comprehensive Overview

6-{3-[(3-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole (CAS No: 2034437-16-4) is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its intricate molecular structure, has garnered attention due to its unique properties and diverse applications. In this article, we delve into the structural features, synthesis methods, and recent advancements in the research of this compound.

The molecular structure of 6-{3-[(3-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole is a testament to the ingenuity of modern organic chemistry. The compound consists of an indole ring system, which is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Attached to the indole is a piperidine ring, which introduces additional complexity and functionality. The piperidine moiety is further substituted with a methoxy group at the 3-position of the pyrazine ring, enhancing the compound's reactivity and selectivity.

Recent studies have highlighted the importance of indole derivatives in drug discovery and development. The indole ring system is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry. The integration of the piperidine ring in 6-{3-[(3-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole further expands its potential as a lead compound for therapeutic agents.

The synthesis of this compound involves a series of intricate reactions that underscore the precision required in organic synthesis. Key steps include the formation of the indole core, followed by the introduction of the piperidine moiety through nucleophilic substitution or coupling reactions. The methoxy group at the pyrazine position is introduced via etherification or oxidation reactions, depending on the specific synthetic pathway employed.

One of the most promising applications of 6-{3-[(3-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole lies in its potential as an inhibitor of certain enzymes or receptors involved in disease pathways. Recent research has demonstrated its ability to modulate key biological targets, making it a candidate for further investigation in preclinical studies.

In addition to its pharmacological applications, this compound has also been explored for its role in materials science. The unique electronic properties of indole derivatives make them suitable candidates for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). The incorporation of the piperidine ring in 6-{3-[(3-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole further enhances its electronic characteristics, potentially opening new avenues for its application in advanced materials.

Recent advancements in computational chemistry have also contributed to our understanding of this compound's properties. Through molecular modeling and docking studies, researchers have been able to predict its binding affinities to various biological targets with remarkable accuracy. These computational tools have significantly accelerated the drug discovery process and provided valuable insights into the structure-function relationship of 6-{3-[(3-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole.

In conclusion, 6-{3-[(3-Methoxypyrazin

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